Triphenylene-2,3,6,7,10,11-hexaone

Catalog No.
S12379242
CAS No.
M.F
C18H6O6
M. Wt
318.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triphenylene-2,3,6,7,10,11-hexaone

Product Name

Triphenylene-2,3,6,7,10,11-hexaone

IUPAC Name

triphenylene-2,3,6,7,10,11-hexone

Molecular Formula

C18H6O6

Molecular Weight

318.2 g/mol

InChI

InChI=1S/C18H6O6/c19-13-1-7-8(2-14(13)20)10-4-17(23)18(24)6-12(10)11-5-16(22)15(21)3-9(7)11/h1-6H

InChI Key

CVDALFASPVBUKU-UHFFFAOYSA-N

Canonical SMILES

C1=C2C3=CC(=O)C(=O)C=C3C4=CC(=O)C(=O)C=C4C2=CC(=O)C1=O

Triphenylene-2,3,6,7,10,11-hexaone is a polycyclic aromatic compound characterized by a fused ring structure that includes six carbonyl groups at specific positions on the triphenylene framework. Its molecular formula is C18H12O6C_{18}H_{12}O_6, and it exhibits a complex arrangement of double bonds and functional groups that contribute to its chemical reactivity and potential applications in various fields.

This compound belongs to a class of molecules known for their planar structures and significant electronic properties, which make them valuable in organic electronics and materials science. The presence of multiple carbonyl groups enhances its reactivity compared to other derivatives of triphenylene, potentially leading to unique properties and applications.

Typical of carbonyl-containing compounds. These include:

  • Nucleophilic Addition: The carbonyl groups can react with nucleophiles such as amines or alcohols, leading to the formation of hemiacetals or amides.
  • Reduction: The carbonyl functionalities can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Condensation Reactions: It can participate in condensation reactions with other carbonyl compounds or amines to form larger molecular structures.

These reactions are essential for modifying the compound for specific applications or synthesizing derivatives with enhanced properties.

  • Antimicrobial Activity: Some polycyclic aromatic compounds have shown effectiveness against various bacterial strains.
  • Anticancer Properties: Certain derivatives of triphenylene have been investigated for their potential as anticancer agents due to their ability to intercalate with DNA.

Further research would be necessary to evaluate the specific biological activities of triphenylene-2,3,6,7,10,11-hexaone.

The synthesis of triphenylene-2,3,6,7,10,11-hexaone can be achieved through several methods:

  • Oxidative Photocyclization: This method involves the photochemical reaction of suitable precursors under oxidative conditions. For instance, the irradiation of certain substituted terphenyls in the presence of iodine can yield hexasubstituted triphenylenes .
  • Multi-step Organic Synthesis: Starting from simpler aromatic compounds or derivatives, multiple synthetic steps involving electrophilic substitutions and functional group transformations can lead to the final product.
  • Regiospecific Synthesis: Recent advancements have focused on achieving regiospecificity in synthesizing asymmetrical derivatives through controlled photocyclization reactions .

Triphenylene-2,3,6,7,10,11-hexaone has potential applications in several areas:

  • Organic Electronics: Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic solar cells.
  • Material Science: Due to its planar structure and stability, it may be used in the development of novel materials with specific optical or electronic characteristics.
  • Chemical Sensors: The reactivity of its carbonyl groups could be exploited in designing sensors for detecting various analytes.

  • Complex Formation: Its ability to coordinate with metal ions through its carbonyl functionalities suggests potential use in coordination chemistry.
  • Host-Guest Chemistry: The compound may participate in host-guest interactions due to its structural characteristics.

Future studies could provide deeper insights into these interactions and their implications for practical applications.

Several compounds share structural similarities with triphenylene-2,3,6,7,10,11-hexaone. Here are some notable examples:

Compound NameMolecular FormulaKey Features
TriphenyleneC18H12C_{18}H_{12}Basic structure without carbonyls; known for photophysical properties.
2,3-DihydroxytriphenyleneC18H14O2C_{18}H_{14}O_2Contains hydroxyl groups; potential for hydrogen bonding interactions.
Triphenylene-2,3-dioneC18H12O2C_{18}H_{12}O_2Contains two carbonyl groups; used in organic synthesis.
Triphenylene-2,3-diamineC18H18N2C_{18}H_{18}N_2Amine-substituted derivative; investigated for biological activity.

Uniqueness

Triphenylene-2,3,6,7,10,11-hexaone stands out due to its six carbonyl groups that significantly enhance its reactivity compared to other derivatives. This feature allows for diverse chemical modifications and potential applications that are not as readily achievable with simpler analogs.

XLogP3

-2.5

Hydrogen Bond Acceptor Count

6

Exact Mass

318.01643791 g/mol

Monoisotopic Mass

318.01643791 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-09-2024

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